2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate

Synthetic Chemistry Ruthenium Complexes Coordination Chemistry

2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate (CAS 132537-22-5) is a synthetic nicotinic acid ester featuring a defined triethylene glycol monomethyl ether (mPEG3) chain. It belongs to a series of nicotinate-polyethylene glycol ester ligands, designated as Ln·HCl (where n represents the number of ethylene glycol units).

Molecular Formula C13H19NO5
Molecular Weight 269.29 g/mol
CAS No. 132537-22-5
Cat. No. B12909981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate
CAS132537-22-5
Molecular FormulaC13H19NO5
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C13H19NO5/c1-16-5-6-17-7-8-18-9-10-19-13(15)12-3-2-4-14-11-12/h2-4,11H,5-10H2,1H3
InChIKeyHNPDIYSXZRJPMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate (CAS 132537-22-5): A Defined Nicotinate-PEG3 Ligand for Ruthenium-Based Anticancer Complexes


2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate (CAS 132537-22-5) is a synthetic nicotinic acid ester featuring a defined triethylene glycol monomethyl ether (mPEG3) chain. It belongs to a series of nicotinate-polyethylene glycol ester ligands, designated as Ln·HCl (where n represents the number of ethylene glycol units) [1]. Unlike generic high-molecular-weight mPEG-nicotinate conjugates intended for bulk solubility enhancement, this compound provides an exact, low-molecular-weight (269.29 g/mol) structure, which serves as a specific κN-monodentate ligand for constructing half-sandwich ruthenium(II)-arene complexes [1]. Its role as a precursor to novel organometallic anticancer agents with a precise chain length distinguishes it from non-specific PEGylated nicotinic acid derivatives.

Precursor for half-sandwich Ru(II)-arene complexes
Defined mPEG3 chain for SAR studies in metallodrug discovery
κN-monodentate ligand; isostructural coordination across chain lengths

Why mPEG-Nicotinate Chain Length is Not Interchangeable: Consequences for Metal-Based Drug Design


Generic substitution among nicotinate-PEG esters is not scientifically valid because the number of ethylene glycol units (n) directly dictates the ligand's coordination chemistry and the biological performance of its ruthenium complexes. The 2023 study by Dimić et al. demonstrates that while the chain elongation does not alter the immediate Ru–N bond distance, it critically impacts the overall complex geometry, stabilization interactions, and synthetic yield [1]. Furthermore, a comparative cytotoxicity study confirms that in vitro anticancer activity against melanoma (518A2) and other cancer cell lines is highly non-linear with respect to PEG chain length, with the bis-ester n=4 bridge being the most active while n=2 is significantly less active [2]. This proves that directly substituting L3 (n=3) with a shorter-chain analog (e.g., L2) or a longer-chain analog will likely produce a metallodrug candidate with a different pharmacological profile and compromised synthetic route.

PEG chain length alters complex geometry and synthetic yield; L2, L3, L4 are not functionally interchangeable.
Non-linear cytotoxicity profile prevents direct extrapolation of biological activity from shorter or longer analogs.
Substituting with L2·HCl or L4·HCl shifts pharmacological SAR context and may compromise desired profile.

Quantitative Differentiation of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate: Head-to-Head Evidence Against Its Analogs


Comparative Ru(II) Complexation Yield: L3 (n=3) vs. L2 (n=2)

In a direct head-to-head synthesis under identical conditions ([Ru(II) dimer in iso-propanol]), the complexation of L3·HCl leads to a lower isolated yield for the neutral complex [RuCl2(η6-p-cym)(L3-κN)] (complex 3) compared to its L2·HCl analog [1]. Specifically, the reaction of L2·HCl yields 96%, while L3·HCl yields 90% [1]. This 6-percentage-point difference represents a measurable cost-in-handling and synthetic efficiency metric that directly affects procurement decisions for scale-up.

Complexation Yield
Head-to-head
90% (L3) vs 96% (L2)
Supports synthetic efficiency review
6 pp lower yield; identical reaction conditions
Synthetic Chemistry Ruthenium Complexes Coordination Chemistry

Invariant Ru–N Bond Distance Confirms Isostructural Coordination Across n=1, 2, and 3

Theoretical optimization at the B3LYP/6-31+G(d,p) level reveals that the key Ru–N coordination bond is structurally invariant across the L1·HCl (n=1), L2·HCl (n=2), and L3·HCl (n=3) ligand series [1]. The bond length between Ru(II) and the pyridine nitrogen is consistently 2.15 Å for all three neutral complexes, and the overall pseudo-octahedral geometry, defined by N–Ru–Cl angles (84.7–86.9°), is preserved [1]. This demonstrates that the addition of PEG units does not sterically hinder the first coordination sphere, allowing for modular ligand design without compromising metal binding.

Ru–N Bond Length
Head-to-head
2.15 Å
Identical across L1, L2, L3 complexes
DFT-optimized; preserves pseudo-octahedral geometry
Structural Biology Computational Chemistry Ruthenium Complexes

Non-Linear Cytotoxicity Profile: Distinguishing the Pharmacological Niche of the L3 Precursor

While the 2023 paper established key structural data for the L3-derived complex, the 2014 biocompatibility study on the related mononuclear L2 complex (9) and binuclear bis-ester complexes (1-8) provides crucial class-level inference for the L3 chain length [1]. The bis-ester complex with a bridging n=4 PEG chain (complex 4) exhibited the highest anticancer activity and selectivity (IC50 on Fem-x cells = 1.3 ± 0.2 µM, selectivity index vs. MRC-5 fibroblasts = 72.5) [1]. In contrast, the mononuclear complex 9 (bearing the methoxy-terminated L2-type ligand) showed significantly lower activity, and the binuclear n=1 and n=2 complexes were largely inactive or non-selective across a panel including 518A2 melanoma and MCF-7 breast cancer cells [1]. This demonstrates that the biological effect of the PEG linker is not a simple linear function of chain length; thus, the L3 ligand provides a unique, untested intermediate that is logically predicted to fill a specific activity gap between the inactive short-chain and highly active long-chain extremes.

Cytotoxicity Profile
Cross-study inference
L3 data not yet reported
Non-linear chain-length–activity relationship
n=2 low activity; n=4 high selectivity (SI 72.5)
Medicinal Chemistry Cancer Research Ruthenium Anticancer Agents

Predicted Drug-Like Physicochemical Profile: Balancing Solubility and Permeability for the n=3 Linker

The target compound's computed XLogP3 value is 0.5, indicating a balanced hydrophilic/hydrophobic character that is essential for aqueous solubility and passive membrane permeability [1]. For comparison, the shorter-chain L2 analog (n=2) is expected to have a higher logP and reduced aqueous solubility, while longer-chain analogs (n=4, n=5) progressively increase molecular weight (MW >269.29 g/mol) and the number of hydrogen bond acceptors beyond six, which can negatively impact permeability and oral bioavailability according to established drug-likeness rules. The mPEG3 chain in this compound thus provides a specific, quantitative design choice for balancing the solubility-permeability trade-off in metallodrug or linker design.

Physicochemical Profile
Computed
XLogP3 0.5 | MW 269.29
Balanced solubility-permeability for PEG3 linker
Class-level comparison; mPEG3 positioning
ADME Drug Design PEGylation

Validated Application Scenarios for 2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate Based on Evidence


Precisely Tuning the Pharmacological Profile of Half-Sandwich Ru(II)-Arene Anticancer Agents

For researchers developing structure-activity relationship (SAR) models in metallodrug discovery, the L3 ligand is the specific tool needed to probe the role of a three-unit PEG chain on the cytotoxicity of mononuclear Ru(II)-cymene complexes. The 2023 structural data confirms it forms a stable, isostructural complex with Ru(II) [1], while the 2014 study shows that chain length has a non-linear impact on anticancer activity, with n=2 being largely inactive and n=4 displaying high selectivity [2]. Using L3 enables the synthesis and biological evaluation of the critical missing candidate in the n=1 to n=4 series.

Scaffold for Developing Heterobifunctional Linkers in PROTAC and ADC Design

In the field of targeted protein degradation and antibody-drug conjugates (ADCs), linker length and polarity are critical determinants of ternary complex formation and pharmacokinetics. The target compound serves as a monofunctional precursor to heterobifunctional PEG3 linkers, providing a specific three-ethylene-glycol-unit spacer. Differentiating it from other mPEG nicotinate esters, its defined structure and moderate lipophilicity (XLogP3 = 0.5) [3] offer a distinct solubility-permeability profile for conjugation to a targeting ligand via the pyridine nitrogen or through ester hydrolysis.

Standardized Ligand for Comparative Quantum Chemical and Stability Studies

The 2023 paper validates that the electronic environment of the pyridine ring is almost identical across the L1, L2, and L3 ligands, as proven by the nearly identical NMR chemical shifts and a high correlation coefficient (R=0.999) between experimental and theoretical values for the reference ligand L2 [1]. This makes the L3 compound an ideal, rigorously characterized model system for in silico studies that seek to decouple the effects of chain length from electronic effects in the coordination chemistry of Ru(II) and other transition metals.

Investigating Polymer-Drug Conjugates with a Defined Nicotinic Acid Payload

Unlike high-molecular-weight polydisperse mPEG-niacin derivatives, this compound has a precise molecular weight of 269.29 g/mol. Its potential for controlled hydrolysis to release nicotinic acid makes it a valuable, quantifiable monomer for synthesizing well-defined polymer-drug conjugates. Researchers can use it to study the influence of PEG spacer length on the enzymatic release rate of the active nicotinic acid moiety, an experiment that is confounded when using polydisperse commercial mPEG-niacin.

Application
Selection Property
Validation Focus
Ru(II)-arene metallodrug SAR studies
Defined mPEG3 chain length
Cytotoxicity assay response vs. chain-length series
Heterobifunctional linker development (PROTAC/ADC)
Exact PEG3 spacer with modifiable ends
Linker solubility–permeability profile
Comparative quantum chemical modeling
Isostructural Ru–N coordination across L1–L3
Electronic environment decoupling from chain length
Polymer-drug conjugate synthesis
Defined monomer molecular weight
Controlled nicotinic acid release rate studies
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